molecular formula C15H19N5O3S B4394692 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine

1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine

Cat. No. B4394692
M. Wt: 349.4 g/mol
InChI Key: DWZNXXSNKPNXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine, also known as MPTP, is a synthetic organic compound that has gained significant attention among scientists due to its potential therapeutic applications. MPTP is a tetrazole-based compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to interact with GABA receptors, voltage-gated ion channels, and other molecular targets.
Biochemical and Physiological Effects:
1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and suppress seizures in various animal models. In addition, 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine in lab experiments is its ability to modulate various molecular targets in the central nervous system. This makes it a useful tool for investigating the mechanisms underlying various neurological disorders. However, one of the main limitations of using 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine is its potential toxicity. 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been shown to induce neurotoxicity in animal models, which limits its use in long-term studies.

Future Directions

There are several future directions for the research on 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine. One area of interest is the development of novel 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential use of 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Finally, the elucidation of the exact mechanism of action of 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine will be an important area of research in the future.

Scientific Research Applications

1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. In addition, 1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-24(22,23)13-7-5-12(6-8-13)15-16-18-20(17-15)11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNXXSNKPNXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Methanesulfonyl-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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